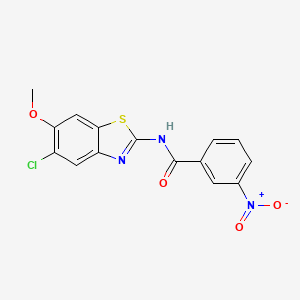![molecular formula C18H15F3N2O2S B4714779 4-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B4714779.png)
4-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
Übersicht
Beschreibung
4-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine, also known as DMTFMT, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. DMTFMT is a thiazole-based compound that has been synthesized using various methods, and has shown promising results in scientific research for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of 4-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine is not fully understood, but studies have suggested that it may act by inhibiting various signaling pathways, such as the MAPK/ERK pathway and the NF-κB pathway. This compound has also been shown to induce apoptosis in cancer cells by activating caspase-3 and -9.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of pro-inflammatory cytokine production. This compound has also been shown to have antioxidant properties and to inhibit the activity of various enzymes, such as COX-2 and MMP-9.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine has several advantages for lab experiments, including its high solubility in various solvents and its stability under various conditions. However, this compound has some limitations, such as its low bioavailability and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 4-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine, including the development of more efficient and cost-effective methods of synthesis, the study of its potential therapeutic applications in vivo, and the investigation of its potential toxicity and side effects. Additionally, the study of the structure-activity relationship of this compound and the development of analogs with improved properties may lead to the discovery of more potent and selective compounds for therapeutic use.
Wissenschaftliche Forschungsanwendungen
4-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine has been studied for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-bacterial properties. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have anti-bacterial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
4-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2S/c1-24-15-8-7-11(9-16(15)25-2)14-10-26-17(23-14)22-13-6-4-3-5-12(13)18(19,20)21/h3-10H,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVKHGXYFJWJNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[1-(3,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid](/img/structure/B4714707.png)
![5-(2-chlorobenzylidene)-2-(4-isobutoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4714715.png)

![N-(5-{[(2-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-fluorophenyl)urea](/img/structure/B4714727.png)
![methyl 4-(4-chlorophenyl)-2-[(pentafluorobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4714733.png)

![2,2-dimethyl-N'-[4-morpholinyl(oxo)acetyl]propanohydrazide](/img/structure/B4714740.png)
![4-[4-(2,5-dimethylphenyl)-1-piperazinyl]-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4714752.png)
![N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4714771.png)


![2-(2,5-dichlorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4714798.png)
![N-4-pyridinyl-3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4714805.png)
![N-cyclopropyl-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4714809.png)